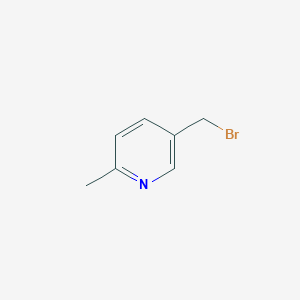

5-(Bromomethyl)-2-methylpyridine

Vue d'ensemble

Description

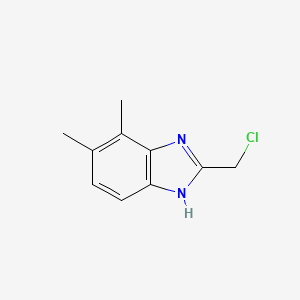

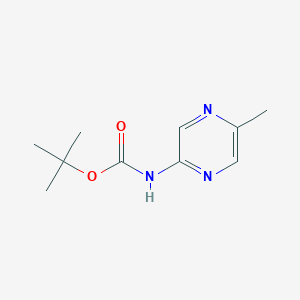

5-(Bromomethyl)-2-methylpyridine is a brominated pyridine derivative that serves as an important intermediate in the synthesis of various chemical compounds. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a versatile functional group in organic synthesis. This compound is not explicitly detailed in the provided papers, but its structural analogs and related bromopyridines are extensively studied for their utility in creating complex molecular structures, including metal-complexing molecular rods, ligands for lanthanide(III) cations, and potential building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, which involve the use of 2,5-dibromopyridine and 2-trimethylstannylpyridine derivatives. These reactions have been reported to yield products in the range of 70 to 90% . Another approach is the direct bromination of 2,2'-bipyridine hydrobromide salt, which provides a selective synthesis route for 5-bromo-2,2'-bipyridines . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the regioselective functionalization of pyridine derivatives, which is crucial for the synthesis of compounds with specific biological activities .

Molecular Structure Analysis

The molecular structure of bromopyridines can be elucidated using techniques such as X-ray single-crystal diffraction, as demonstrated in the study of a Schiff base compound related to bromopyridines. The crystal structure provides insights into the molecular geometry and the stabilization of the molecule through intramolecular hydrogen bonding . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also be employed to predict the molecular structure and electronic properties of bromopyridine derivatives .

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical transformations. For example, 5-(bromomethyl)-1-pyrrolinium bromides can be rearranged into functionalized piperidines, showcasing the versatility of bromomethyl groups in ring expansion reactions . Additionally, 5-(bromomethylene)hydantoins can react with nucleophiles through addition-elimination or addition-displacement mechanisms, further highlighting the reactivity of bromomethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. For instance, the presence of multiple halogen atoms on the pyridine ring can significantly affect the compound's reactivity and potential applications in medicinal chemistry . The electronic properties, such as HOMO-LUMO energies, electronegativity, and chemical potential, can be calculated to understand the reactivity profile of these compounds. The high value of the first-order hyperpolarizability and non-zero dipole moment indicate that certain bromopyridine derivatives could be promising candidates for non-linear optical (NLO) materials .

Applications De Recherche Scientifique

Synthesis of Ligands and Complexes

The compound 5-(Bromomethyl)-2-methylpyridine is utilized in the synthesis of various ligands. Charbonnière et al. (2001) described its use in the synthesis of mono-, bis-, and tris-tridentate ligands, particularly suited for the complexation of lanthanide(III) cations (Charbonnière, Weibel, & Ziessel, 2001). Fernández González et al. (1996) reported its reaction with adenine or thymine to create metal-polypyridyl complexes, useful in building hydrogen-bonded supramolecular assemblies (Fernández González, Bardwell, Jeffery, & Ward, 1996).

Suzuki Cross-Coupling Reactions

Ahmad et al. (2017) utilized 5-Bromo-2-methylpyridin-3-amine, closely related to 5-(Bromomethyl)-2-methylpyridine, in Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, which have applications in medicinal chemistry and material science (Ahmad et al., 2017).

Synthesis of Polydendate Ligands

Charbonnière et al. (2002) explored the use of 5-(Bromomethyl)-2-methylpyridine in creating flexible polydendate ligands with various functional groups, extending its utility in synthesizing molecules for potential linking to other compounds (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

Feng et al. (2010) conducted a study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine, a compound related to 5-(Bromomethyl)-2-methylpyridine, demonstrating its potential in organic synthesis processes (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMHSZNSSOEFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622906 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-methylpyridine | |

CAS RN |

792187-67-8 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)